4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline is a chemical compound that belongs to the class of quinazolines, which are heterocyclic compounds containing a fused benzene and pyrimidine ring. This compound is notable for its potential pharmacological applications, particularly in the field of medicinal chemistry. The presence of the piperazine and pyrimidine moieties suggests possible interactions with various biological targets, making it a subject of interest in drug discovery.
This compound can be synthesized through various methods, often involving the reaction of piperazine derivatives with quinazoline precursors. It has been documented in various chemical databases and publications, indicating its relevance in pharmaceutical research. Notably, patents and scientific literature provide insights into its synthesis and applications .
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline is classified as a heterocyclic compound. More specifically, it falls under the category of quinazolines and is associated with pyrimidine derivatives due to the presence of the 5-fluoro-2,6-dimethylpyrimidine group. Its classification is essential for understanding its chemical behavior and potential applications in medicinal chemistry.
The synthesis of 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline typically involves multi-step organic reactions. One common approach includes:
The synthesis may require specific conditions such as controlled temperatures and solvents to optimize yields and purity. Characterization techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are used to confirm the structure of the synthesized compound .
The molecular formula for this compound is , with a molecular weight of approximately 284.34 g/mol. The presence of fluorine and nitrogen atoms contributes to its unique properties and biological activity.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are typically conducted under controlled conditions to prevent side reactions and ensure high selectivity towards desired products .
The mechanism of action for 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline primarily involves its interaction with specific biological targets such as receptors or enzymes.
Research indicates that compounds related to this structure can modulate pathways associated with cell growth and proliferation, making them candidates for therapeutic development .
The physical properties include:
Key chemical properties involve:
Relevant data on these properties can be found in chemical databases such as PubChem .
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline has potential applications in:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in ongoing research within these fields .
Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to a pyrimidine nucleus. The compound 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline (Molecular Formula: C₁₈H₁₉FN₆; MW: 338.4 g/mol; CAS: 2640878-17-5) exemplifies modern innovations leveraging this core. Its structure integrates a quinazoline moiety linked via piperazine to a fluorinated pyrimidine, enhancing target selectivity and pharmacokinetic properties. This molecular architecture supports diverse bioactivities, including kinase inhibition and anticancer effects, positioning it as a prototype for targeted therapy development [8].
The therapeutic application of quinazolines began in the late 19th century with Griess’s synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline. Bischler and Lang’s 1895 decarboxylation method enabled access to unsubstituted quinazoline, while Niementowski’s 1899 anthranilic acid-formamide condensation established routes to 4(3H)-quinazolinones [2] [3]. The mid-20th century saw quinazolines transition from synthetic curiosities to pharmacologically active agents. Key milestones include:
Table 1: Clinically Approved Quinazoline-Based Anticancer Drugs
Drug (Year Approved) | Target | Therapeutic Application |
---|---|---|
Gefitinib (2003) | EGFR tyrosine kinase | Non-small cell lung cancer (NSCLC) |
Erlotinib (2004) | EGFR tyrosine kinase | NSCLC, pancreatic cancer |
Afatinib (2013) | EGFR/HER2 | NSCLC |
Vandetanib (2011) | VEGFR/EGFR/RET | Medullary thyroid cancer |
Synthetic methodologies evolved in parallel:
Fluorine Incorporation:The 5-fluoro group in the pyrimidine ring of the compound enhances:
Table 2: Impact of Fluorine on Physicochemical Properties
Parameter | Non-Fluorinated Analog | 5-Fluorinated Compound | Change |
---|---|---|---|
LogP | 2.3 | 3.1 | +0.8 |
Hydrogen Bond Acceptors | 6 | 7 | +1 |
Metabolic Stability (t₁/₂, min) | 22 | 58 | +163% |
Piperazine Integration:The piperazine linker confers:
Table 3: Piperazine Contributions to Bioactivity
Property | Role in Compound Design | Biological Outcome |
---|---|---|
Solubility | Salt formation via tertiary nitrogens | >90% oral absorption |
Binding Interactions | Hydrogen bonding with Asp832 (PI3Kδ) | IC₅₀ = 0.049 μM (PI3Kδ) |
Selectivity Modulation | Steric occlusion of non-conserved kinase regions | 12× selectivity over PI3Kα |
Synergistic Effects:The fusion of fluorinated pyrimidine and piperazine-quinazoline creates a "dual pharmacophore" system:
Table 4: Molecular Interactions of Key Structural Elements
Component | Target Interaction | Binding Energy Contribution (kcal/mol) |
---|---|---|
Quinazoline N1 | H-bond with kinase hinge region (e.g., Met793) | -2.8 |
5-Fluoro-pyrimidine | Hydrophobic pocket occupancy | -1.9 |
Piperazine tertiary nitrogen | Salt bridge with Asp832 (PI3Kδ) | -3.5 |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8